

# Enavogliflozin Preclinical Research Technical Support Center

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## Compound of Interest

Compound Name: *Enavogliflozin*

Cat. No.: *B607307*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **Enavogliflozin** in preclinical studies. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and addressing potential challenges.

## Troubleshooting Guide

This guide addresses specific issues that may arise during preclinical experiments with **Enavogliflozin**.

Issue	Potential Cause	Recommended Action
Inconsistent or lower-than-expected reduction in blood glucose levels.	Improper Drug Formulation or Administration: Inaccurate dosage calculation, incomplete dissolution of Enavogliflozin, or improper oral gavage technique.	<ul style="list-style-type: none"><li>- Verify all dosage calculations.</li><li>- Ensure Enavogliflozin is fully dissolved in the vehicle (e.g., a mixture of 10% DMSO and 90% saline).[1]</li><li>- Confirm proper oral gavage technique to ensure the full dose is administered.</li></ul>
Animal Model Variability: Differences in the metabolic state of the animals (e.g., fed vs. fasted) can influence drug absorption and efficacy.	- Standardize the feeding schedule of the animals. While studies have shown no significant difference in Enavogliflozin pharmacokinetics between fed and fasted mice, consistency is key for reducing variability.[2]	
Species-Specific Differences in Bioavailability: Oral bioavailability of Enavogliflozin is higher in mice (84.5–97.2%) compared to rats (56.3–62.1%).[2][3][4][5]	- Adjust dosage accordingly when switching between rodent species, considering the differences in bioavailability.	
Observation of Dehydration in Animal Models.	Mechanism of Action: As an SGLT2 inhibitor, Enavogliflozin increases urinary glucose excretion, leading to osmotic diuresis and potential dehydration.	<ul style="list-style-type: none"><li>- Ensure animals have ad libitum access to water.[1]</li><li>- Monitor for signs of dehydration, such as reduced skin turgor, decreased urine output (despite initial increases), and lethargy.</li><li>- Consider providing hydration support (e.g., subcutaneous fluids) if necessary, in consultation with a veterinarian.</li></ul>

Unexpected Mortalities or Severe Adverse Events.	Off-Target Effects or Overdose: Although preclinical studies have shown a good safety profile, high doses or specific sensitivities in certain animal models could lead to adverse effects.	<ul style="list-style-type: none"><li>- Re-verify dosage calculations to rule out overdose.</li><li>- Conduct a thorough necropsy to investigate the cause of death.</li><li>- Consider a dose-ranging study to determine the maximum tolerated dose in your specific animal model.</li></ul>
Difficulty in Detecting Increased Urinary Glucose Excretion (UGE).	Timing of Urine Collection: The peak effect of Enavogliflozin on UGE may occur at a specific time post-administration.	<ul style="list-style-type: none"><li>- Collect urine over a 24-hour period to capture the full extent of UGE.[6] - If conducting shorter collections, perform a time-course experiment to identify the peak excretion window.</li></ul>
Assay Sensitivity: The method used to measure urinary glucose may not be sensitive enough to detect the expected increase.	<ul style="list-style-type: none"><li>- Utilize a sensitive and validated method for glucose measurement in urine, such as a glucose oxidase-based assay.</li></ul>	

## Frequently Asked Questions (FAQs)

1. What is the recommended oral dosage range for **Enavogliflozin** in preclinical studies?

Based on pharmacokinetic and pharmacodynamic studies in rodents, the effective oral dose range for **Enavogliflozin** is typically between 0.3 mg/kg and 3 mg/kg.[1][3][5] This range has been shown to be dose-proportional in both mice and rats.[2][3][4][5]

2. How should **Enavogliflozin** be formulated for oral administration in rodents?

**Enavogliflozin** can be dissolved in a vehicle consisting of 10% Dimethyl Sulfoxide (DMSO) and 90% saline for oral gavage.[1][2] It is crucial to ensure the compound is completely dissolved before administration.

3. What is the mechanism of action of **Enavogliflozin**?

**Enavogliflozin** is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[7] By inhibiting SGLT2, **Enavogliflozin** prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion and lowering blood glucose levels.[7][8][9]

4. What are the key pharmacokinetic parameters of **Enavogliflozin** in mice and rats?

The following tables summarize the key pharmacokinetic parameters of **Enavogliflozin** in mice and rats after oral administration.

Table 1: Pharmacokinetic Parameters of **Enavogliflozin** in Mice (Oral Administration)

Dose (mg/kg)	C <sub>max</sub> /D (ng/mL/mg/kg)	T <sub>max</sub> (h)	AUC <sub>∞</sub> /D (h·ng/mL/mg/kg)	Oral Bioavailability (%)
0.3	283 ± 103	0.25	453 ± 91	97.2
1	240 ± 59	0.25	394 ± 40	84.5
3	284 ± 61	0.25	437 ± 45	93.7
Data from Pang et al., 2022.[3]				

Table 2: Pharmacokinetic Parameters of **Enavogliflozin** in Rats (Oral Administration)

Dose (mg/kg)	C <sub>max</sub> /D (ng/mL/mg/kg)	T <sub>max</sub> (h)	AUC <sub>∞</sub> /D (h·ng/mL/mg/kg)	Oral Bioavailability (%)
0.3	114 ± 44	0.5	315 ± 40	62.1
1	102 ± 26	0.5	285 ± 50	56.3
3	120 ± 29	0.5	310 ± 56	60.9
Data from Pang et al., 2022.[3]				

## 5. How is **Enavogliflozin** primarily excreted?

Preclinical studies suggest that **Enavogliflozin** is primarily excreted through the biliary system into the feces. In mice, after intravenous injection, approximately 39.3% of the parent drug was recovered in the feces and 6.6% in the urine within 72 hours.<sup>[3][4]</sup> In rats, fecal recovery was about 15.9% and urinary recovery was 0.7% over the same period, also indicating a higher degree of biliary excretion.<sup>[2][4][5]</sup>

# Experimental Protocols

## Protocol 1: Oral Administration of **Enavogliflozin** in Rodents

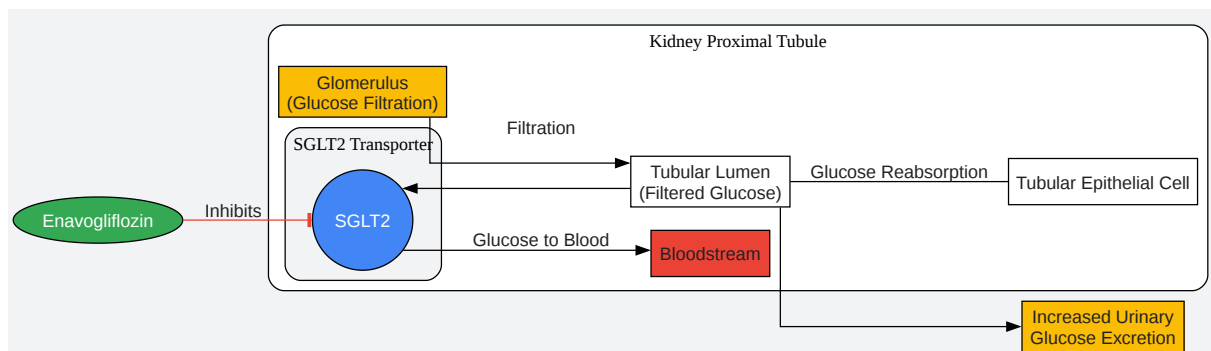
- Preparation of Dosing Solution:
  - Calculate the required amount of **Enavogliflozin** based on the desired dose and the number of animals.
  - Prepare a vehicle of 10% DMSO and 90% saline.
  - Dissolve the **Enavogliflozin** powder in the vehicle. Ensure complete dissolution, using a vortex mixer if necessary.
- Animal Preparation:
  - Animals should be fasted for at least 12 hours prior to dosing, with free access to water.<sup>[1]</sup>
- Administration:
  - Administer the prepared **Enavogliflozin** solution via oral gavage at the calculated volume for each animal's body weight.

## Protocol 2: Monitoring Urinary Glucose Excretion (UGE)

- Animal Housing:
  - House individual animals in metabolic cages to allow for the separate collection of urine and feces.

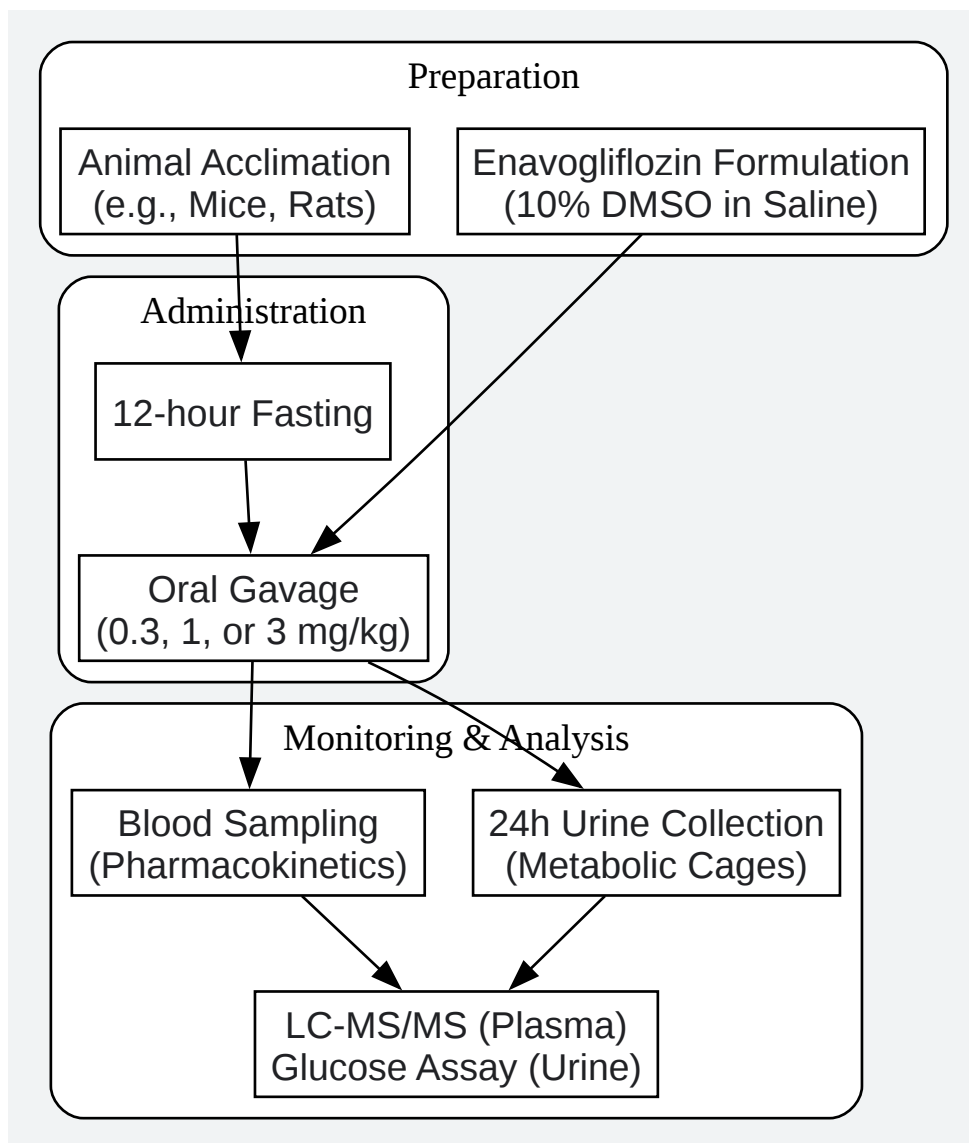
- Urine Collection:
  - Collect urine over a 24-hour period following the administration of **Enavogliflozin** or vehicle.
- Glucose Measurement:
  - Measure the total volume of urine collected.
  - Determine the glucose concentration in the urine using a validated glucose assay (e.g., glucose oxidase method).
  - Calculate the total amount of glucose excreted over the 24-hour period.

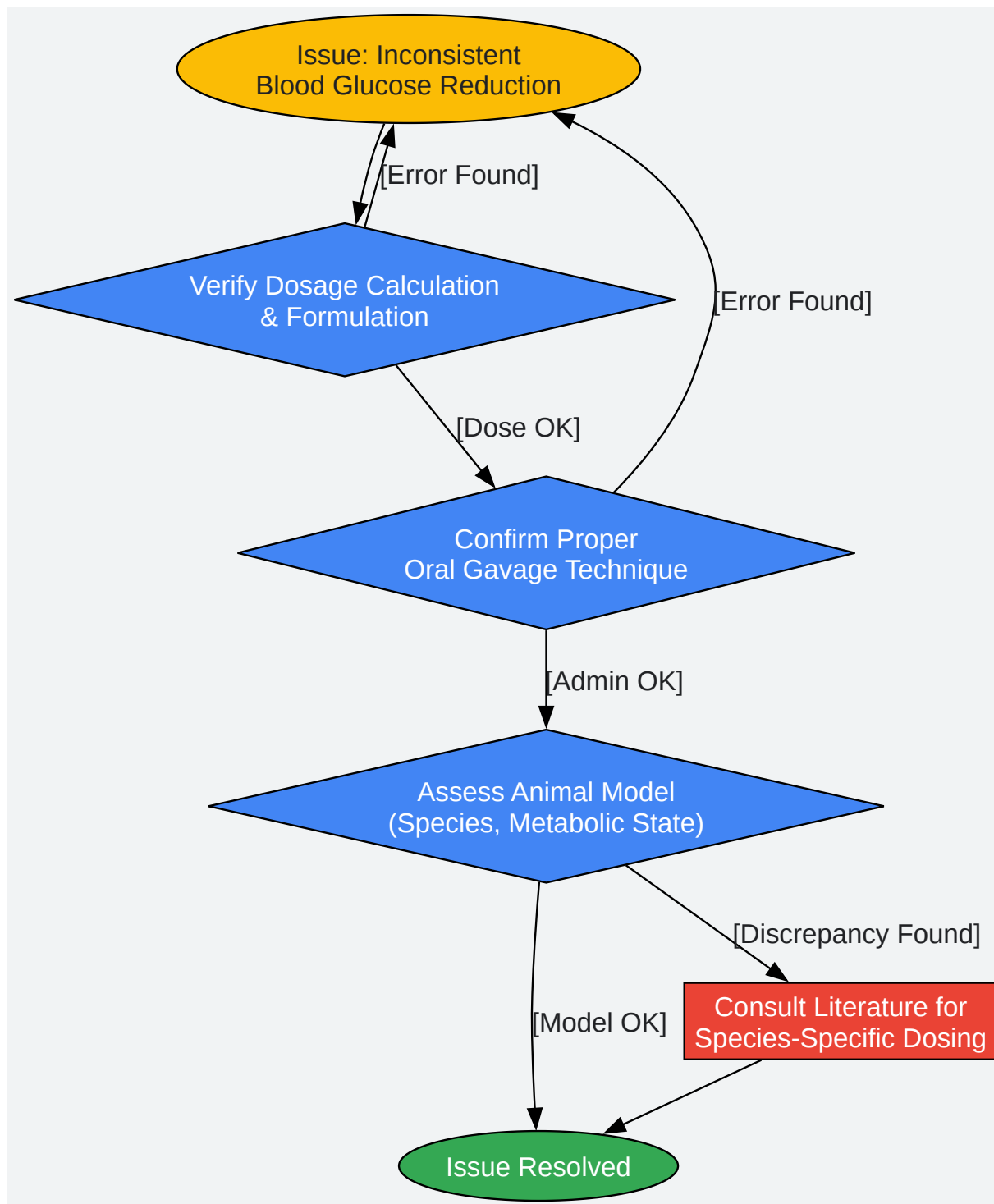
## Visualizations



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Caption: Mechanism of action of **Enavogliflozin** in the kidney.





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